4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3

Description

BenchChem offers high-quality 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

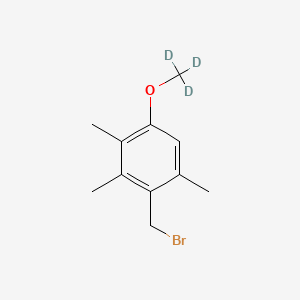

IUPAC Name |

2-(bromomethyl)-1,3,4-trimethyl-5-(trideuteriomethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5H,6H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCXIUHIWADJBU-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CBr)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)CBr)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662086 |

Source

|

| Record name | 2-(Bromomethyl)-1,3,4-trimethyl-5-[(~2~H_3_)methyloxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189693-80-8 |

Source

|

| Record name | 2-(Bromomethyl)-1,3,4-trimethyl-5-[(~2~H_3_)methyloxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3, a deuterated building block of significant interest in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of isotopically labeled pharmaceuticals, most notably 13-cis-Acitretin-d3. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent use, and contextualizes its application within the broader landscape of retinoid drug development.

Chemical and Physical Properties

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is a stable, isotopically labeled organic compound. The incorporation of deuterium at the methoxy group provides a valuable tool for metabolic studies and pharmacokinetic analysis of its derivatives. While specific experimental data for the deuterated compound is limited, the properties of its non-deuterated analog provide a reasonable approximation.

Table 1: Physical and Chemical Properties of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 and its Non-deuterated Analog

| Property | 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 | 4-Methoxy-2,3,6-trimethylbenzyl Bromide (Non-deuterated) |

| CAS Number | 1189693-80-8[1][2] | 69877-88-9 |

| Molecular Formula | C₁₁H₁₂D₃BrO[1] | C₁₁H₁₅BrO |

| Molecular Weight | 246.16 g/mol [1] | 243.14 g/mol |

| Appearance | Not specified | Oil |

| Boiling Point | Not specified | 305.3 ± 37.0 °C (Predicted) |

| Density | Not specified | 1.267 ± 0.06 g/cm³ (Predicted) |

| Solubility | Not specified | Soluble in Chloroform, Dichloromethane, Tetrahydrofuran |

Experimental Protocols

Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3

A plausible synthetic route to 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 involves the bromination of the corresponding deuterated alcohol, 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3. The following protocol is adapted from established methods for the synthesis of similar benzyl bromides.

Materials:

-

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon tetrabromide to the solution, followed by the portion-wise addition of triphenylphosphine, while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Resuspend the residue in a minimal amount of diethyl ether and filter to remove the triphenylphosphine oxide byproduct.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/diethyl ether gradient.

-

Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3.

Synthesis of (4-Methoxy-2,3,6-trimethylbenzyl)-triphenylphosphonium bromide-d3

This phosphonium salt is the direct precursor to the Wittig reagent used in the synthesis of 13-cis-Acitretin-d3.

Materials:

-

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3

-

Triphenylphosphine (PPh₃)

-

Toluene, anhydrous

Procedure:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 in anhydrous toluene.

-

Add an equimolar amount of triphenylphosphine to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, during which a precipitate will form.

-

Cool the mixture to room temperature and collect the solid product by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield (4-Methoxy-2,3,6-trimethylbenzyl)-triphenylphosphonium bromide-d3 as a white solid.

Wittig Reaction for the Synthesis of 13-cis-Acitretin-d3 (Illustrative)

The phosphonium salt is converted to an ylide, which then reacts with a suitable aldehyde to form the alkene backbone of acitretin.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of 13-cis-Acitretin-d3 via a Wittig reaction.

Biological Context: Acitretin Signaling Pathway

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is a precursor to 13-cis-Acitretin-d3. Acitretin, a second-generation retinoid, is a systemic treatment for severe psoriasis. Its mechanism of action involves the modulation of gene expression through nuclear retinoid receptors.

Acitretin and its active metabolite, cis-acitretin, bind to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors form heterodimers (RAR-RXR) which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding regulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation, leading to the normalization of keratinocyte growth and a reduction in the inflammatory response characteristic of psoriasis.

Figure 2: Simplified signaling pathway of Acitretin in a keratinocyte.

Analytical Data

Applications in Drug Development

The primary application of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is as a key intermediate in the synthesis of 13-cis-Acitretin-d3.[4] Isotopically labeled compounds are invaluable in drug development for:

-

Pharmacokinetic (PK) studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of the drug without interference from endogenous levels of related compounds.

-

Metabolite identification: To distinguish between the administered drug and its metabolites in complex biological matrices.

-

Bioavailability studies: To accurately quantify the amount of drug that reaches systemic circulation.

Safety and Handling

Benzyl bromides are lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is a specialized chemical intermediate with a critical role in the synthesis of isotopically labeled retinoids for research and development. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, serving as a valuable resource for professionals in the pharmaceutical and life sciences sectors. Further experimental investigation is warranted to fully characterize the physical and spectral properties of this deuterated compound.

References

Isotopic Labeling with Deuterium in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of isotopic labeling with deuterium in the field of organic synthesis. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage deuterium labeling for mechanistic studies, metabolic tracing, and the strategic enhancement of pharmaceutical properties. The document details core principles, synthetic methodologies with experimental protocols, and key applications, supported by quantitative data and process visualizations.

Core Principles of Deuterium Labeling

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses a nucleus containing one proton and one neutron. This is in contrast to protium (¹H), the most common hydrogen isotope, which has only a proton. The doubling of mass imparts significant differences in the physical properties of deuterium-containing compounds compared to their protium analogues.

The foundational principle underpinning the utility of deuterium labeling is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable.[1][][3] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly than the cleavage of a corresponding C-H bond.[1][4][5] This effect is particularly pronounced in metabolic processes, where enzymes like cytochrome P450 (CYP450) are responsible for breaking C-H bonds.[1][4][5][6]

Key Applications Stemming from the KIE:

-

Mechanistic Elucidation: Tracking the position of deuterium atoms throughout a reaction sequence provides invaluable insight into reaction mechanisms.[7]

-

Metabolic Fate Studies: Labeled compounds are used as tracers to map the metabolic pathways of drugs and other bioactive molecules.[8][9]

-

Improved Pharmacokinetics (Deuterated Drugs): Strategically replacing hydrogen with deuterium at sites of metabolism can slow down the metabolic breakdown of a drug.[1][][9] This can lead to an improved pharmacokinetic profile, including a longer half-life, increased drug exposure, and potentially a reduction in toxic metabolites.[8][9][10]

Common Deuterium Sources in Organic Synthesis

The selection of an appropriate deuterium source is critical and depends on the specific transformation, the desired level of deuteration, and cost-effectiveness.

| Deuterium Source | Formula | Typical Applications & Characteristics |

| Deuterium Oxide (Heavy Water) | D₂O | The most common and inexpensive deuterium source.[11] Used in H-D exchange reactions and as a quenching reagent. Can serve as the ultimate deuterium source in transfer deuteration.[8][9][12] |

| Deuterium Gas | D₂ | Used for the catalytic deuteration of unsaturated compounds like alkenes and alkynes. Its use requires specialized handling due to its flammability.[8][13][14] |

| Deuterated Reducing Agents | LiAlD₄, NaBD₄ | Powerful reagents for introducing deuterium via the reduction of functional groups such as ketones, aldehydes, esters, and amides.[8][13] |

| Deuterated Solvents | CDCl₃, CD₃OD, Acetone-d₆ | Primarily used for NMR spectroscopy, but can also serve as deuterium donors in certain reactions.[7][8] |

| Deuterated Acids/Bases | DCl, D₂SO₄, NaOD | Utilized as catalysts for acid- or base-mediated hydrogen-deuterium exchange reactions.[8][15] |

Synthetic Methodologies for Deuterium Incorporation

A variety of synthetic strategies exist for the precise installation of deuterium into organic molecules.

Hydrogen-Deuterium (H-D) Exchange

H-D exchange is a fundamental method that involves the direct replacement of a C-H bond with a C-D bond.[9] This reaction is typically applied to hydrogens that are somewhat acidic, such as those alpha to a carbonyl group, and is often catalyzed by acid or base.[8][16]

Experimental Protocol: Base-Catalyzed α-Deuteration of a Ketone

-

Setup: To a solution of the ketone (1.0 mmol) in methanol-d₄ (CD₃OD, 5 mL), add sodium deuteroxide (NaOD, 0.1 mmol, typically as a 40 wt. % solution in D₂O).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by ¹H NMR, observing the disappearance of the signal corresponding to the α-protons.

-

Quenching & Work-up: Once the desired level of deuteration is achieved (or equilibrium is reached), carefully neutralize the reaction with a stoichiometric amount of DCl in D₂O.

-

Isolation: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate to yield the deuterated ketone. Purify further by column chromatography if necessary.

Caption: Workflow for base-catalyzed H-D exchange at the α-position of a ketone.

Catalytic Deuteration of Unsaturated Bonds

This method involves the addition of two deuterium atoms across an alkene or alkyne using deuterium gas (D₂) and a heterogeneous metal catalyst, such as palladium on carbon (Pd/C).[8] It is a highly efficient way to produce saturated, deuterated compounds.

Experimental Protocol: Catalytic Deuteration of an Alkene

-

Setup: In a high-pressure vessel or a flask fitted with a balloon, suspend the catalyst (e.g., 10% Pd/C, 5 mol%) in a suitable solvent like ethyl acetate or methanol.

-

Substrate Addition: Add the alkene (1.0 mmol) to the catalyst suspension.

-

Inert Atmosphere: Seal the vessel and purge it by evacuating and backfilling with D₂ gas. Repeat this cycle three times.

-

Reaction: Pressurize the vessel with D₂ gas (typically 1-3 atm, or use a balloon) and stir the reaction mixture vigorously at room temperature. Monitor for the consumption of the starting material by TLC or GC-MS.

-

Isolation: Upon completion, carefully vent the D₂ gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the deuterated alkane.

Caption: Experimental workflow for the catalytic deuteration of an alkene.

Reduction of Carbonyls with Deuterated Reagents

Deuterated complex metal hydrides are excellent reagents for delivering a deuterium anion (D⁻) to the electrophilic carbon of a carbonyl group.[17] The choice of reagent dictates the scope of reducible functional groups.

Experimental Protocol: Reduction of a Ketone with LiAlD₄

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or N₂), suspend lithium aluminum deuteride (LiAlD₄, 1.1 mmol) in anhydrous diethyl ether or THF (10 mL).

-

Substrate Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of the ketone (1.0 mmol) in the same anhydrous solvent dropwise via a syringe or dropping funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

-

Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add D₂O (x mL), followed by 15% NaOD in D₂O (x mL), and finally D₂O (3x mL), where x is the mass of LiAlD₄ in grams. A granular precipitate should form.

-

Isolation: Stir for 15 minutes, then filter the solid salts and wash thoroughly with ether or THF. Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deuterated alcohol.

| Method | Substrate | Deuterium Source/Reagent | Product | Typical Deuterium Incorporation (%) |

| H-D Exchange | Ketone (α-protons) | D₂O, NaOD | α-Deuterated Ketone | >95% (position-specific) |

| Catalytic Deuteration | Alkene | D₂, Pd/C | Deuterated Alkane | >98% |

| Carbonyl Reduction | Aldehyde | NaBD₄, then H₃O⁺ | 1-Deuterio-1° Alcohol | >98% |

| Carbonyl Reduction | Ketone | LiAlD₄, then H₃O⁺ | 1-Deuterio-2° Alcohol | >98% |

| Ester Reduction | Ester | LiAlD₄, then H₃O⁺ | 1,1-Dideuterio-1° Alcohol | >98% |

Application in Drug Development: The Deuterium Effect in Action

The strategic replacement of hydrogen with deuterium can significantly enhance a drug's metabolic stability. This "deuterium effect" is a direct consequence of the KIE, slowing the rate of enzymatic C-H bond cleavage.

Caption: Comparative metabolic pathways of protiated versus deuterated drugs.

Case Study: Deutetrabenazine (Austedo®)

A prime example of a successful deuterated drug is Deutetrabenazine, the first deuterated drug approved by the U.S. FDA.[3][18][19][20][21] It is an analog of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[3][18][22] Tetrabenazine is rapidly metabolized, primarily at its two methoxy groups, leading to a short half-life and the need for frequent dosing.[3][23]

In Deutetrabenazine, the six hydrogens on the methoxy groups are replaced with deuterium.[22] This modification significantly slows the rate of O-demethylation by CYP2D6.[23] The result is a superior pharmacokinetic profile compared to the parent drug.

| Pharmacokinetic Parameter | Tetrabenazine | Deutetrabenazine |

| Half-life (Active Metabolites) | ~4.8 hours[23] | ~8.6 - 9 hours[18][23] |

| Systemic Exposure (AUC) | Lower | ~2-fold higher[18][23] |

| Peak Concentration (Cmax) | Higher | Lower[24] |

| Typical Dosing Frequency | Three times daily | Twice daily |

This improved profile allows for lower and less frequent dosing, leading to better patient tolerability and compliance.[22]

Conclusion

Deuterium labeling has evolved from a specialized tool for mechanistic studies into a mainstream strategy in modern synthetic and medicinal chemistry. The ability to selectively introduce deuterium provides chemists with a powerful method to probe reaction pathways and modulate the metabolic stability of bioactive molecules. As demonstrated by the success of deuterated pharmaceuticals, the precise application of the kinetic isotope effect offers a rational approach to designing safer and more effective drugs. A thorough understanding of the available deuteration methodologies and their practical application is therefore essential for any scientist working at the forefront of chemical and pharmaceutical research.

References

- 1. Portico [access.portico.org]

- 3. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring New Techniques for Precision Deuteration of Alkenes and Alkynes - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. bioscientia.de [bioscientia.de]

- 21. FDA-Approved Deuterated Drugs and Their Syntheses | by Allen Che | Medium [medium.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. neurology.org [neurology.org]

- 24. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical characteristics of "4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3, a deuterated organic compound relevant in synthetic and medicinal chemistry.

Chemical Identity and Physical Properties

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is a stable isotope-labeled aromatic compound. The deuterium labeling provides a useful tool for researchers in various analytical applications, including as an internal standard in mass spectrometry-based quantification or in mechanistic studies of chemical reactions.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Reference |

| Chemical Name | 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 | [1][2] |

| Synonyms | 2-(Bromomethyl)-5-methoxy-1,3,4-trimethyl-benzene-d3 | |

| CAS Number | 1189693-80-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂D₃BrO | [1][2] |

| Molecular Weight | 246.16 g/mol | [1][2] |

| Appearance | Colorless Oil | |

| Melting Point | Not available | |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| Storage | 2-8°C in a refrigerator.[4] |

Synthesis and Reactivity

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3.

The reactivity of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is characteristic of a benzyl bromide. The benzylic carbon is electrophilic and susceptible to nucleophilic substitution reactions. The presence of electron-donating methyl and methoxy groups on the aromatic ring can influence the reaction rates.

Analytical Characterization

Detailed experimental spectra for 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 are not publicly available. However, based on its structure, the following spectral characteristics can be predicted.

Table 2: Predicted Analytical Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic proton signal (singlet, ~6.5-7.0 ppm).- Benzylic methylene protons (singlet, ~4.5 ppm).- Aromatic methyl protons (singlets, ~2.2-2.4 ppm).- The methoxy group will not show a signal in the ¹H NMR spectrum due to deuteration. |

| ¹³C NMR | - Aromatic carbons (~110-160 ppm).- Benzylic carbon (~30-35 ppm).- Aromatic methyl carbons (~15-20 ppm).- Methoxy carbon (septet, due to C-D coupling, ~55-60 ppm). |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z 246 and 248 with approximately equal intensity (due to bromine isotopes).- A significant fragment corresponding to the loss of the bromine atom (M-Br)⁺.- A base peak corresponding to the tropylium ion or a substituted tropylium ion. The base peak in the mass spectrum of benzyl bromide is typically observed at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺.[5][6] |

| IR Spectroscopy | - C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹.- C-O stretching (ether) ~1250 cm⁻¹.- C-Br stretching ~500-600 cm⁻¹.- Aromatic C=C bending ~1500-1600 cm⁻¹. |

Applications in Research and Drug Development

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 serves as a valuable intermediate in the synthesis of complex organic molecules. Its primary documented application is as a building block in the synthesis of 13-cis-Acitretin-d3.[4] Acitretin is a second-generation retinoid used in the treatment of severe psoriasis. The deuterated analog is likely used as an internal standard for pharmacokinetic or metabolic studies of Acitretin.

The general workflow for its use as a synthetic intermediate is depicted below:

Caption: General workflow for the use of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 in synthesis.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is not widely available, general precautions for handling benzyl bromides should be strictly followed. Benzyl bromides are typically lachrymators and are corrosive.

Table 3: General Safety and Handling Precautions for Benzyl Bromides

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[7][8][9] Keep container tightly sealed. Protect from moisture and light.[8][10] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the specific MSDS for the compound and follow all institutional safety protocols.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-METHOXY-2,3,6-TRIMETHYLBENZYL BROMIDE-D3 | 1189693-80-8 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. Solved The base peak in the mass spectrum of benzyl bromide | Chegg.com [chegg.com]

- 7. westliberty.edu [westliberty.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3

CAS Number: 1189693-80-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3, a deuterated organic compound primarily utilized as a synthetic intermediate in the pharmaceutical industry. The document details its chemical properties, a probable synthetic route, and its key application in the preparation of isotopically labeled active pharmaceutical ingredients (APIs). Furthermore, it elucidates the biological context of its principal derivative, Acitretin, including its mechanism of action. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, drug metabolism studies, and the synthesis of complex organic molecules.

Introduction

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 (CAS No. 1189693-80-8) is a stable isotope-labeled analog of 4-Methoxy-2,3,6-trimethylbenzyl Bromide. The incorporation of a deuterium-labeled methoxy group (-OCD₃) makes it a valuable tool in medicinal chemistry, particularly for use in pharmacokinetic and metabolism studies. Its primary documented application is as a key intermediate in the synthesis of 13-cis-Acitretin-d3, a deuterated version of the retinoid drug Acitretin, which is used to treat severe psoriasis.

The use of deuterated compounds in drug development has gained significant traction as it can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile, such as a longer half-life or reduced formation of toxic metabolites.

Physicochemical Properties

Detailed experimental data for 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is not extensively available in peer-reviewed literature. However, the physicochemical properties are expected to be very similar to its non-deuterated analog, 4-Methoxy-2,3,6-trimethylbenzyl Bromide (CAS No. 69877-88-9).

| Property | Value (for non-deuterated analog) | Notes |

| Molecular Formula | C₁₁H₁₂D₃BrO | - |

| Molecular Weight | 246.16 g/mol | - |

| Appearance | Likely a solid | Based on similar compounds |

| Solubility | Soluble in organic solvents like THF, CH₂Cl₂ | Inferred from typical reaction conditions |

Note: The data for the non-deuterated analog is sourced from chemical supplier catalogs and should be used as an estimation.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is not publicly available. However, a probable synthetic route can be inferred from standard organic chemistry transformations. The synthesis would likely proceed in two main steps: the synthesis of the corresponding deuterated alcohol and its subsequent bromination.

Proposed Synthesis of 4-Methoxy-d3-2,3,6-trimethylbenzyl Alcohol

The synthesis would likely start from a suitable phenolic precursor, which is then methylated using a deuterated methyl source.

Reaction: Starting Material: 2,3,5-trimethylhydroquinone Reagents: 1. A suitable base (e.g., NaH, K₂CO₃) 2. Deuterated methylating agent (e.g., CD₃I, (CD₃)₂SO₄) 3. Formylation agent (e.g., Vilsmeier-Haack reaction) 4. Reducing agent (e.g., NaBH₄)

Experimental Protocol (Hypothetical):

-

Methylation: To a solution of 2,3,5-trimethylhydroquinone in an appropriate solvent (e.g., DMF, acetone), a base is added, followed by the deuterated methylating agent. The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

Formylation: The resulting deuterated trimethylhydroquinone monomethyl ether is then formylated to introduce the aldehyde group.

-

Reduction: The aldehyde is subsequently reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent.

-

Purification: The final product, 4-Methoxy-d3-2,3,6-trimethylbenzyl Alcohol, is purified using column chromatography.

Bromination of 4-Methoxy-d3-2,3,6-trimethylbenzyl Alcohol

The conversion of the benzyl alcohol to the benzyl bromide is a standard transformation.

Reaction: Starting Material: 4-Methoxy-d3-2,3,6-trimethylbenzyl Alcohol Reagents: A brominating agent (e.g., PBr₃, CBr₄/PPh₃, or HBr)

Experimental Protocol (General):

-

The deuterated benzyl alcohol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere.

-

The brominating agent is added slowly, often at a reduced temperature (e.g., 0 °C) to control the reaction.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction mixture is then quenched with water or an aqueous bicarbonate solution.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography yields the final product, 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3.

Application in the Synthesis of 13-cis-Acitretin-d3

The primary utility of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is as a precursor in the synthesis of 13-cis-Acitretin-d3. This synthesis likely proceeds via a Wittig reaction.

Proposed Synthetic Workflow

The overall process can be visualized as a multi-step sequence.

Caption: Proposed synthetic workflow for 13-cis-Acitretin-d3.

Experimental Protocol (Inferred)

-

Phosphonium Salt Formation: 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is reacted with triphenylphosphine (PPh₃) in a suitable solvent like toluene or acetonitrile, typically with heating, to form the corresponding phosphonium salt.

-

Wittig Reaction: The phosphonium salt is then treated with a strong base (e.g., an alkoxide or an organolithium reagent) to generate the ylide. This ylide is then reacted with an appropriate C10-dialdehyde or a related building block to form the carbon skeleton of Acitretin.

-

Saponification and Isomerization: Subsequent saponification of the resulting ester and any necessary isomerization steps would yield the final product, 13-cis-Acitretin-d3.

Biological Context: Acitretin's Mechanism of Action

Acitretin, the non-deuterated analog of the final product, is a second-generation retinoid. Its mechanism of action is not fully elucidated but is known to involve the modulation of gene expression through nuclear receptors.

Acitretin and its active metabolite, cis-acitretin, bind to and activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors form heterodimers (RAR-RXR) which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2] This binding regulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation. In hyperproliferative skin disorders like psoriasis, acitretin helps to normalize epidermal cell growth and differentiation.[1]

Caption: Simplified signaling pathway of Acitretin.

Conclusion

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is a specialized chemical intermediate with a crucial role in the synthesis of deuterated retinoids for research and potential therapeutic applications. While detailed public data on the compound itself is scarce, its synthesis and reactivity can be reliably inferred from established chemical principles. This guide provides a foundational understanding of its properties, synthesis, and application, highlighting its importance in the field of medicinal chemistry and drug development. Further research into the specific pharmacokinetic advantages of 13-cis-Acitretin-d3 would provide a more complete picture of the value derived from this deuterated intermediate.

References

The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical and bioanalytical research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for the sensitive and selective quantification of small molecules. However, the inherent variability in sample preparation, instrument response, and matrix effects can pose significant challenges to data integrity. This technical guide delves into the core of a critical solution to these challenges: the application of deuterated internal standards. By providing a chemically identical yet mass-differentiated analogue of the analyte, deuterated internal standards offer a robust method for normalization, leading to more reliable and reproducible quantitative results.

The Core Principle: Mitigating Variability in Quantitative Analysis

Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium. This subtle alteration in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and analysis. The fundamental principle lies in adding a known amount of the deuterated standard to each sample at the earliest stage of the workflow. Any loss of analyte during extraction, or variations in ionization efficiency due to matrix effects, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a corrected and accurate measure of the analyte's concentration.[1][2][3]

The use of deuterated standards is particularly crucial in complex biological matrices like plasma, serum, and whole blood, where endogenous components can significantly suppress or enhance the analyte's signal.[4][5] Regulatory bodies such as the European Medicines Agency (EMA) have recognized the importance of SIL internal standards, with over 90% of submissions for bioanalytical method validation incorporating them.

Data Presentation: Quantitative Impact on Assay Performance

The theoretical advantages of using deuterated internal standards are substantiated by significant improvements in key validation parameters of LC-MS/MS assays. The following tables summarize quantitative data from studies that compared the performance of methods using deuterated internal standards against those using structural analogues or no internal standard.

Table 1: Comparison of Assay Precision and Accuracy for the Quantification of Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) | Statistical Significance (p-value) |

| Analogous Internal Standard | 96.8 | 8.6 (284) | <0.0005 (significant deviation from 100%) |

| Deuterated (SIL) Internal Standard | 100.3 | 7.6 (340) | 0.5 (no significant deviation from 100%) |

Adapted from a study on the bioanalysis of the depsipeptide marine anticancer agent kahalalide F. The use of a deuterated internal standard resulted in a statistically significant improvement in both accuracy and precision.[6]

Table 2: Inter-patient Assay Imprecision for Sirolimus Quantification

| Internal Standard | Inter-patient Assay Imprecision (CV%) |

| Desmethoxyrapamycin (DMR) - Structural Analogue | 7.6 - 9.7 |

| Sirolimus-d3 (Deuterated) | 2.7 - 5.7 |

This table illustrates the superior performance of a deuterated internal standard in minimizing inter-patient variability in a clinical setting. The coefficient of variation (CV%) was consistently lower when using the deuterated standard.[7]

Table 3: Impact of Internal Standard on the Accuracy and Precision of Pesticide Analysis in Cannabis Matrices

| Analysis Method | Accuracy (%) | Relative Standard Deviation (RSD%) |

| Without Internal Standard | >60% deviation for some QCs | >50% |

| With Deuterated Internal Standards | Within 25% | <20% |

Data from a study on pesticide and mycotoxin analysis in different cannabis matrices, demonstrating the critical role of deuterated internal standards in achieving acceptable accuracy and precision in complex plant-based samples.[8]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable quantitative results. Below are representative methodologies for sample preparation, a critical step where deuterated internal standards are introduced to account for variability.

Protocol 1: Protein Precipitation for Therapeutic Drug Monitoring in Human Plasma

This protocol is a common approach for the extraction of drugs from plasma samples.

Materials:

-

Human plasma samples (calibrators, quality controls, and unknown samples)

-

Deuterated internal standard stock solution

-

Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Sample Aliquoting: Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the deuterated internal standard working solution to each tube. Vortex briefly to mix.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to each tube.

-

Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.

Protocol 2: Liquid-Liquid Extraction for Drug Analysis in Plasma

Liquid-liquid extraction (LLE) is another widely used technique for sample clean-up and concentration.

Materials:

-

Human plasma samples

-

Deuterated internal standard stock solution

-

Methyl tert-butyl ether (MTBE) or other suitable organic solvent

-

Ammonium hydroxide solution (5%)

-

Glass centrifuge tubes (13 x 100 mm)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample and Standard Addition: To a glass centrifuge tube, add 200 µL of the plasma sample, followed by 50 µL of the deuterated internal standard working solution.

-

pH Adjustment: Add 50 µL of 5% ammonium hydroxide solution to basify the sample. Vortex briefly.

-

Extraction: Add 1 mL of MTBE to the tube. Cap and vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to dissolve.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[9][10]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and principles.

Caption: General workflow for quantitative analysis using deuterated internal standards in LC-MS/MS.

References

- 1. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. texilajournal.com [texilajournal.com]

- 5. myadlm.org [myadlm.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

The Hypothetical Role of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 in Advanced Vitamin E Analysis: A Technical Guide

Disclaimer: The application of "4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3" in vitamin E analysis is not explicitly documented in currently available scientific literature. This technical guide is a postulation based on established principles of analytical chemistry, including derivatization techniques and the use of isotopically labeled internal standards for mass spectrometry. The methodologies and data presented herein are hypothetical and intended to serve as a framework for potential research and development in this area.

Introduction: The Imperative for Derivatization in Vitamin E Analysis

Vitamin E, a group of fat-soluble compounds including tocopherols and tocotrienols, plays a crucial role as an antioxidant in biological systems. Accurate quantification of vitamin E isomers in various matrices, such as plasma, tissues, and food products, is essential for nutritional assessment, disease diagnosis, and drug development. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are widely used, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer superior sensitivity and specificity.

However, the inherent chemical properties of tocopherols, particularly their low volatility and thermal lability, present challenges for direct GC-MS analysis.[1][2] Derivatization of the polar hydroxyl group on the chromanol ring is a common strategy to overcome these limitations by converting the analyte into a more volatile and thermally stable form.[1][3] Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is a frequently employed derivatization technique for tocopherols.[1][3]

This guide explores the hypothetical application of a novel derivatizing agent, 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 , for the analysis of vitamin E by LC-MS/MS. The proposed reagent offers the dual advantage of derivatization and isotopic labeling, potentially enhancing the accuracy and precision of quantification. The deuterated (d3) methyl group serves as a stable isotope label, allowing the derivatized compound to function as an ideal internal standard.

Proposed Role and Reaction Mechanism

We postulate that 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 serves two primary functions in vitamin E analysis:

-

Derivatizing Agent: It reacts with the phenolic hydroxyl group of tocopherols to form a stable benzyl ether derivative. This derivatization can improve chromatographic separation and ionization efficiency in LC-MS/MS.

-

Internal Standard: The deuterium-labeled (d3) nature of the reagent allows for the in-situ generation of a deuterated vitamin E derivative. This internal standard, being chemically identical to the derivatized analyte, co-elutes during chromatography and experiences similar matrix effects and ionization suppression, thus enabling highly accurate quantification through isotope dilution mass spectrometry.[4]

The proposed derivatization reaction is a Williamson ether synthesis , a well-established method for forming ethers from an organohalide and a deprotonated alcohol (in this case, a phenoxide).[2][5] The reaction proceeds via an SN2 mechanism where the phenoxide ion of the tocopherol acts as a nucleophile, attacking the benzylic carbon of the 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 and displacing the bromide ion.[2]

The reaction requires a basic catalyst to deprotonate the phenolic hydroxyl group of the tocopherol, thereby increasing its nucleophilicity.

Hypothetical Experimental Protocols

This section outlines a detailed, hypothetical methodology for the derivatization of α-tocopherol with 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 and its subsequent analysis by LC-MS/MS.

Sample Preparation and Derivatization

-

Standard and Sample Preparation:

-

Prepare a stock solution of α-tocopherol (analyte) in ethanol.

-

Prepare a stock solution of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 (derivatizing agent/internal standard precursor) in acetonitrile.

-

For biological samples (e.g., plasma), perform a liquid-liquid or solid-phase extraction to isolate the lipid-soluble fraction containing vitamin E.

-

-

Derivatization Reaction:

-

To 100 µL of the extracted sample or standard solution in a microcentrifuge tube, add 50 µL of a 50 mM solution of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 in acetonitrile.

-

Add 20 µL of a 0.1 M solution of potassium carbonate (K2CO3) in water as a base.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

-

After incubation, cool the mixture to room temperature.

-

Add 200 µL of water and 500 µL of hexane. Vortex vigorously for 1 minute to extract the derivatized α-tocopherol.

-

Centrifuge at 5,000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: Start with 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Hypothetical MRM Transitions: These would be determined experimentally by infusing the derivatized standard. The transitions would involve the precursor ion (the protonated derivatized molecule) and a characteristic product ion.

-

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed analytical method.

Table 1: Hypothetical Mass Spectrometric Parameters for Derivatized α-Tocopherol

| Analyte | Derivatizing Agent | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |

| α-Tocopherol | 4-Methoxy-2,3,6-trimethylbenzyl Bromide | 609.5 | 179.1 | 25 |

| α-Tocopherol-d3 (Internal Standard) | 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 | 612.5 | 182.1 | 25 |

Note: The precursor ion m/z is calculated based on the molecular weight of α-tocopherol (430.7 g/mol ) and the derivatizing agent (258.2 g/mol for the non-deuterated and 261.2 g/mol for the deuterated version, after loss of Br and addition to tocopherol). The product ions are hypothetical and would correspond to the fragmentation of the 4-methoxy-2,3,6-trimethylbenzyl moiety.

Table 2: Hypothetical Performance Characteristics of the Analytical Method

| Parameter | Value |

| Linearity (r2) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery | 90-110% |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the proposed experimental workflow and the chemical reaction.

Caption: Experimental workflow for the analysis of Vitamin E.

Caption: Proposed derivatization of α-Tocopherol.

Conclusion

The hypothetical use of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 as a derivatizing agent and internal standard precursor presents a promising, albeit unverified, approach for the sensitive and accurate quantification of vitamin E by LC-MS/MS. This method leverages the principles of Williamson ether synthesis for derivatization and isotope dilution for precise measurement. The proposed workflow and methodologies provide a foundation for further research into novel derivatization strategies for the analysis of vitamin E and other phenolic compounds. Experimental validation is necessary to determine the reaction efficiency, fragmentation patterns, and overall performance of this proposed analytical method.

References

"4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3" molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3, a deuterated compound of interest in synthetic chemistry and drug discovery. The document outlines its core molecular data, a plausible experimental protocol for its synthesis, and the broader context of deuterated compounds in pharmaceutical research.

Core Compound Data

Quantitative data for 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is summarized below. The inclusion of three deuterium atoms in the methoxy group results in a precise mass increase compared to its non-deuterated isotopologue.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂D₃BrO | [1][2] |

| Molecular Weight | 246.16 g/mol | [1][2] |

| CAS Number | 1189693-80-8 | [1] |

Significance of Deuteration in Drug Development

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable heavy isotope deuterium, are crucial tools in modern drug discovery.[3] This isotopic substitution can significantly alter the pharmacokinetic properties of a molecule without changing its fundamental shape or biological activity. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for drug metabolism.[4]

This "kinetic isotope effect" can lead to several therapeutic advantages:

-

Reduced Metabolism: Slowing the rate of metabolic breakdown can increase a drug's half-life.[4][5]

-

Improved Pharmacokinetics: A longer half-life may allow for lower or less frequent dosing, improving patient compliance.

-

Enhanced Safety Profile: Deuteration can reduce the formation of potentially toxic or reactive metabolites.

The approval of deuterated drugs like deutetrabenazine by the FDA has validated this approach, stimulating significant investment and research into the development of novel deuterated pharmaceuticals.[5][6][7]

Experimental Protocols: Synthesis

The conversion of a benzylic alcohol to a benzylic bromide is a standard transformation in organic synthesis. The protocol detailed below is adapted from established methods for the bromination of benzylic alcohols using triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS).[6]

Proposed Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3

Reaction Scheme:

Materials:

-

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

N-Bromosuccinimide (NBS) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

-

n-Pentane or Hexane/Ethyl Acetate mixture for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add triphenylphosphine (1.5 eq) followed by the portion-wise addition of N-Bromosuccinimide (1.5 eq). Maintain the temperature at 0 °C during addition to control the reaction exotherm.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product will contain the desired benzyl bromide along with triphenylphosphine oxide and succinimide byproducts.

-

Purify the crude residue by flash column chromatography on silica gel. A non-polar eluent system, such as n-pentane or a hexane/ethyl acetate gradient, should effectively separate the product from the byproducts.[6]

-

Collect the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 as a solid or oil.

Logical and Experimental Workflows

The following diagrams illustrate the strategic role of deuteration in research and a generalized workflow for its application in drug discovery.

Caption: Strategic workflow for utilizing deuteration to improve drug candidate properties.

Caption: General experimental workflow for the synthesis and purification of the title compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]

Navigating the Bench: A Technical Guide to the Safe Handling of Deuterated Benzyl Bromides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for deuterated benzyl bromides. While the substitution of hydrogen with deuterium is a powerful tool in drug discovery and mechanistic studies, it is crucial to recognize that the fundamental hazards of the parent molecule, benzyl bromide, remain. This document outlines the intrinsic risks, proper handling techniques, emergency procedures, and the potential impact of deuteration on the compound's biological and chemical properties.

Core Hazards and Physicochemical Properties

Deuterated benzyl bromides, like their non-deuterated counterpart, are potent lachrymators and are corrosive to metals and tissue.[1][2][3] They are colorless to yellow liquids with a sharp, pungent odor.[1][2][4] The primary routes of exposure are inhalation, skin absorption, and eye contact, all of which can lead to severe irritation and pain.[1][5][6]

Key Safety Considerations:

-

Lachrymator: Vapors are intensely irritating to the eyes, causing tearing and pain.[1][5][6] All handling must be conducted in a certified chemical fume hood.[6][7]

-

Corrosive: Causes severe skin and eye irritation, and can burn tissues upon contact.[1][3][8]

-

Toxic: Harmful if inhaled, swallowed, or absorbed through the skin.[1][9] May cause respiratory irritation.[9][10][11]

-

Moisture and Light Sensitive: Decomposes slowly in contact with water to produce hydrogen bromide.[1][3] Should be stored in a cool, dry, and dark place.[4][7]

-

Combustible: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[2][4][10]

The primary impact of deuteration lies in the kinetic isotope effect (KIE), where the heavier deuterium atom can slow down chemical reactions, including metabolic processes.[12][][14] While this can be beneficial in drug development by altering a drug's half-life or reducing the formation of toxic metabolites, it does not negate the acute hazards of the molecule.[][14][15] Deuterated compounds are generally considered non-radioactive and safe for laboratory use from a radiological perspective.[12]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula (d2) | C₆H₅CD₂Br | [16] |

| Molecular Weight (d2) | 173.05 g/mol | [16] |

| Molecular Formula (non-deuterated) | C₇H₇Br | [1][4] |

| Molecular Weight (non-deuterated) | 171.03 g/mol | [1][4][6] |

| Appearance | Colorless to yellow liquid | [1][2][5] |

| Odor | Sharp, pungent, agreeable | [1][2][4] |

| Melting Point | -3 to -1 °C | [4] |

| Boiling Point | 198-199 °C | [2][4] |

| Density (d2) | 1.455 g/mL at 25 °C | |

| Density (non-deuterated) | ~1.44 g/mL | [1][4] |

| Flash Point | 86 °C (188 °F) | [4][17] |

| Vapor Density | 5.8 (vs air) | [4][17] |

| Solubility | Slightly soluble in water; miscible with benzene, carbon tetrachloride, ethanol, and ether.[1][2][4] | [1][2][4] |

| Incompatibilities | Strong oxidizing agents, water, alcohols, bases, amines, and common metals (except nickel and lead).[3][4][11] | [3][4][11] |

Experimental Protocols: Safe Handling and Use

Strict adherence to safety protocols is mandatory when working with deuterated benzyl bromides. The following methodologies are based on best practices for handling potent lachrymators and corrosive chemicals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required.[18] Standard safety glasses are not sufficient.[7][19]

-

Hand Protection: Wear disposable nitrile gloves as a minimum.[7] For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves before use and practice proper glove removal technique.[9]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[18] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: All work must be performed in a certified chemical fume hood.[6][7][19] If there is a potential for exposure outside of a fume hood, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.[19]

Engineering Controls

-

Chemical Fume Hood: All manipulations of deuterated benzyl bromides, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood with the sash at the lowest practical height.[6][7]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[18][20]

General Handling Procedures

-

Preparation: Before starting any work, ensure all necessary PPE is donned correctly and that the fume hood is operational. Have all necessary reagents and equipment within the fume hood to minimize the need to move in and out of the containment area.

-

Aliquoting and Transfer: Use glass or compatible plastic syringes or cannulas for transferring the liquid. Avoid pouring directly from the bottle to minimize the risk of splashing.

-

Reaction Quenching: Be aware that reactions involving benzyl bromide can be exothermic. Quench reactions carefully, preferably by slowly adding the quenching agent to the reaction mixture while cooling.

-

Waste Disposal: All waste materials, including contaminated gloves, pipette tips, and empty containers, must be disposed of as hazardous waste in a designated, sealed container.[10][18] Do not mix with other waste streams.

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

Spills

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Contain the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors and prevent entry.

-

Contact your institution's emergency response team.

-

Provide them with the Safety Data Sheet (SDS) for benzyl bromide.

-

Exposures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][18] Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9][18] Seek medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[9][18] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.

Visualized Workflows and Relationships

The following diagrams illustrate key decision-making processes and logical flows for the safe handling of deuterated benzyl bromides.

References

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl bromide | 100-39-0 [chemicalbook.com]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 6. Benzyl Bromide [commonorganicchemistry.com]

- 7. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 8. nj.gov [nj.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Deuterated Compounds [simsonpharma.com]

- 14. venable.com [venable.com]

- 15. bioscientia.de [bioscientia.de]

- 16. Benzyl bromide-a,a-d2 D 98atom 51271-29-5 [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. The MSDS HyperGlossary: Lachrymator [ilpi.com]

- 20. tcichemicals.com [tcichemicals.com]

Application Note: Quantification of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol in Human Plasma using 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol in human plasma. The method utilizes 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision in complex biological matrices.[1][2] The procedure involves a straightforward protein precipitation extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where precise quantification of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol is required.

Introduction

In quantitative bioanalysis, especially for pharmacokinetic and toxicokinetic studies, the use of a reliable internal standard is crucial for achieving accurate and reproducible results.[3] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[4] This similarity ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1][5]

This application note details a validated LC-MS/MS method for the determination of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol in human plasma. The method employs 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 (CAS: 1189693-80-8)[6][7][8], a deuterated analog, as the internal standard to achieve reliable quantification.

Experimental

Materials and Reagents

-

4-Methoxy-2,3,6-trimethylbenzyl Alcohol (Analyte)

-

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Stock Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 in 10 mL of methanol.

Calibration Standards and Quality Control Samples

Prepare working solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Spike these working solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at the desired concentrations.

Sample Preparation

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte: [M+H]+ → fragment; IS: [M+H]+ → fragment |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500 °C |

| IonSpray Voltage | 5500 V |

Results and Discussion

The use of a deuterated internal standard significantly improves the precision and accuracy of the assay by correcting for matrix effects and variations in instrument response.[2] The chromatographic separation of the analyte and internal standard is not always necessary as they are differentiated by their mass-to-charge ratios in the mass spectrometer.[1] However, in some cases, a slight chromatographic shift between the deuterated and non-deuterated compounds can be observed.[9]

Quantitative Data

Calibration Curve

| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 100 | 0.012 |

| 5 | 100 | 0.058 |

| 10 | 100 | 0.115 |

| 50 | 100 | 0.582 |

| 100 | 100 | 1.160 |

| 500 | 100 | 5.815 |

| 1000 | 100 | 11.590 |

Linearity (r²): >0.99

Precision and Accuracy

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 95.2 | 9.8 | 96.5 |

| Low | 3 | 6.2 | 101.5 | 7.5 | 100.8 |

| Mid | 75 | 4.8 | 98.9 | 5.9 | 99.2 |

| High | 750 | 3.5 | 102.1 | 4.8 | 101.7 |

Experimental Workflow

Caption: Experimental workflow for the quantification of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol.

Hypothetical Signaling Pathway Involvement

In a drug development context, understanding the metabolic fate of a compound is essential. The analyte, 4-Methoxy-2,3,6-trimethylbenzyl Alcohol, could be a metabolite of a parent drug, formed through enzymatic reactions in the liver. The diagram below illustrates a hypothetical metabolic pathway.

Caption: Hypothetical metabolic pathway of a parent drug to the analyte.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol in human plasma. The use of the deuterated internal standard, 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3, is key to achieving the high levels of accuracy and precision required for regulated bioanalysis. This method can be readily implemented in clinical and research laboratories for various applications.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. texilajournal.com [texilajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 4-METHOXY-2,3,6-TRIMETHYLBENZYL BROMIDE-D3 | 1189693-80-8 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantitative Analysis of Vitamin E Metabolites using LC-MS/MS with Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E, a group of fat-soluble compounds including tocopherols and tocotrienols, is an essential nutrient with potent antioxidant properties. Its metabolism, primarily in the liver, results in a series of chain-shortened carboxychromanol metabolites that are excreted in urine and feces.[1][2][3] Recent studies have highlighted the biological activities of these metabolites, including anti-inflammatory and anti-cancer properties, making their accurate quantification crucial for understanding the in vivo roles of vitamin E.[3][4]

This application note provides a detailed protocol for the simultaneous quantification of various vitamin E metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled standards, such as deuterium-labeled vitamin E and its metabolites, is critical for accurate quantification as it compensates for matrix effects and variations during sample preparation and analysis.[5][6][7] This method offers high sensitivity and specificity, enabling researchers to investigate the pharmacokinetics and physiological relevance of vitamin E metabolism.

Vitamin E Metabolism Overview

The metabolism of vitamin E is a multi-step process initiated by ω-hydroxylation of the phytyl tail by cytochrome P450 enzymes (CYP4F2/CYP3A4), followed by β-oxidation.[1][2] This process generates a series of metabolites with progressively shorter side chains, culminating in the formation of carboxyethyl-hydroxychromans (CEHCs), which are water-soluble and can be excreted.[1][3]

References

- 1. Complexity of vitamin E metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms for the prevention of vitamin E excess - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis by liquid chromatography-tandem mass spectrometry of deuterium-labeled and unlabeled vitamin E in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sample Preparation and Analysis using 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction